This compound has been used in the synthesis of new anticonvulsants. Anticonvulsants are a diverse group of pharmaceuticals used in the treatment of epileptic seizures.
The compound was used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives.
The synthesized compounds showed potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice.
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound recognized for its role as a click linker in antibody-drug conjugation (ADC) applications. This compound features a molecular formula of and a molecular weight of approximately 245.23 g/mol. Its structure includes an N-hydroxysuccinimide (NHS) ester, which is crucial for forming stable amide bonds with primary amines found in proteins and other biomolecules .
There is no current information regarding a specific mechanism of action for this compound.
The primary reaction involving 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is its interaction with primary amines. The NHS ester reacts with these amines to produce stable amide bonds, facilitating the conjugation of drugs to antibodies or other proteins. This reaction is pivotal in the design of targeted therapies, allowing for precise delivery of therapeutic agents .
The compound exhibits significant biological activity, particularly in the context of drug delivery systems. Its ability to form stable linkages with proteins enhances the efficacy and specificity of therapeutic agents. Additionally, derivatives of this compound have been explored for their anticonvulsant properties, showing broad-spectrum activity in preclinical seizure models. Some derivatives have demonstrated distinct potency and safety profiles compared to traditional antiepileptic medications .
Synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the following steps:
These methods leverage standard organic synthesis techniques and can be modified based on specific research needs .
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has several applications:
Research indicates that 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate interacts primarily with primary amines on proteins and oligonucleotides. This interaction facilitates the formation of stable conjugates that can influence cellular signaling pathways and enhance drug efficacy. Studies have shown that its application can improve monoclonal antibody production by increasing glucose uptake and ATP levels in cell cultures .
Several compounds share structural or functional similarities with 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
m-PEG2-NHS ester | C10H15NO6 | PEG linker enhances solubility in aqueous media |
4-(N-hydroxysuccinimido)-butanoic acid | C8H13NO4 | Used for protein labeling |
3-(dimethylamino)-propylamine | C5H14N2 | Commonly used in drug delivery systems |
N-succinimidyl propionate | C7H11NO4 | Similar NHS functionality but different chain length |
While these compounds may exhibit similar functionalities, the unique combination of the dioxopyrrolidine structure and the methoxyethoxy group in 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate provides distinct advantages in terms of stability and reactivity in biochemical applications .